molecular formula C7H4INO B13667213 7-Iodobenzo[d]isoxazole

7-Iodobenzo[d]isoxazole

Cat. No.: B13667213
M. Wt: 245.02 g/mol
InChI Key: CXQYXDSXWJAPTR-UHFFFAOYSA-N
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Description

7-Iodobenzo[d]isoxazole is a heterocyclic compound that features an isoxazole ring fused to a benzene ring with an iodine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzo[d]isoxazole typically involves the iodination of benzo[d]isoxazole. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalyst like trifluoroacetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Iodobenzo[d]isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate in solvents such as 1,4-dioxane.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Coupling Reactions: Products include biaryl compounds or alkynyl derivatives.

    Oxidation and Reduction: Products include hydroxylated or deiodinated derivatives.

Scientific Research Applications

7-Iodobenzo[d]isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 7-Iodobenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity and selectivity towards its target, influencing various molecular pathways.

Comparison with Similar Compounds

    Benzo[d]isoxazole: Lacks the iodine substituent but shares the core structure.

    7-Bromobenzo[d]isoxazole: Similar structure with a bromine atom instead of iodine.

    7-Chlorobenzo[d]isoxazole: Similar structure with a chlorine atom instead of iodine.

Uniqueness: 7-Iodobenzo[d]isoxazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can enhance the compound’s interactions in various chemical and biological contexts.

Properties

Molecular Formula

C7H4INO

Molecular Weight

245.02 g/mol

IUPAC Name

7-iodo-1,2-benzoxazole

InChI

InChI=1S/C7H4INO/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H

InChI Key

CXQYXDSXWJAPTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)ON=C2

Origin of Product

United States

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